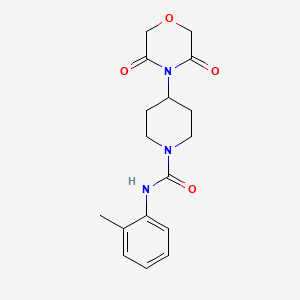
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide, also known as DMAP-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide involves its interactions with various proteins and enzymes in the body. As mentioned earlier, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide inhibits the activity of PARP, which leads to DNA damage and cell death in cancer cells. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide also inhibits DAT activity, which leads to increased dopamine levels in the brain and potential applications in the treatment of addiction and other dopamine-related disorders. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide activates the UPR pathway, which leads to ER stress and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide induces cell death through the activation of the UPR pathway and inhibition of PARP activity. In the brain, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide inhibits DAT activity, which leads to increased dopamine levels and potential applications in the treatment of addiction and other dopamine-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in lab experiments is its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to have specific interactions with various proteins and enzymes in the body, making it a useful tool for studying these interactions.
One limitation of using 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in lab experiments is its potential toxicity. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to induce cell death in cancer cells, but it may also have toxic effects on normal cells if not used properly. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide may have off-target effects on other proteins and enzymes in the body, which could lead to unintended consequences.
Future Directions
There are several future directions for research involving 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of interest is the development of DAT inhibitors for the treatment of addiction and other dopamine-related disorders. Additionally, further research is needed to fully understand the potential toxic effects of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide and to develop strategies for minimizing these effects. Finally, additional studies are needed to explore the potential applications of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in other fields of science, such as immunology and infectious disease research.
Synthesis Methods
The synthesis of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide involves the reaction of 3,5-dioxomorpholin-4-ylamine with 2-methylphenylpiperidin-1-ylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide.
Scientific Research Applications
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. This inhibition has potential applications in the treatment of cancer, as cancer cells are more sensitive to PARP inhibition than normal cells.
In neuroscience, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its effects on the dopamine transporter (DAT), a protein involved in the regulation of dopamine levels in the brain. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to inhibit DAT activity, which could have potential applications in the treatment of addiction and other dopamine-related disorders.
In cancer research, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its ability to induce cell death in cancer cells. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to activate the unfolded protein response (UPR) pathway, which leads to ER stress and subsequent cell death in cancer cells.
properties
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12-4-2-3-5-14(12)18-17(23)19-8-6-13(7-9-19)20-15(21)10-24-11-16(20)22/h2-5,13H,6-11H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTPDWXYYMNUND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)
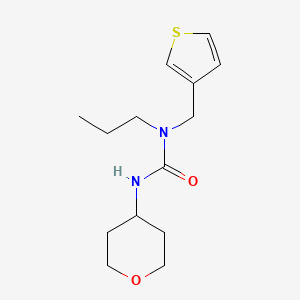
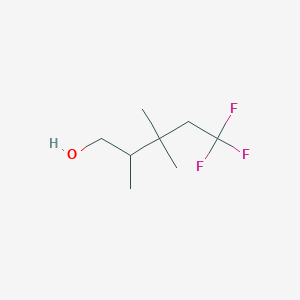
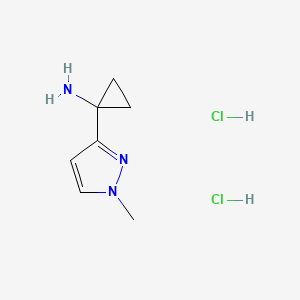
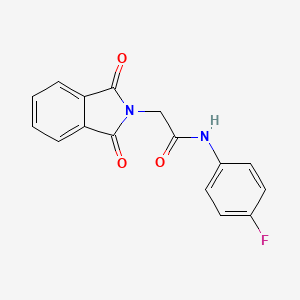
![5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2360349.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2360350.png)
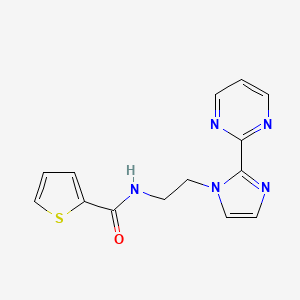
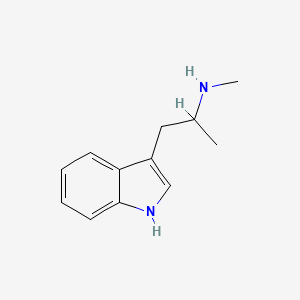
![2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2360353.png)
![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)
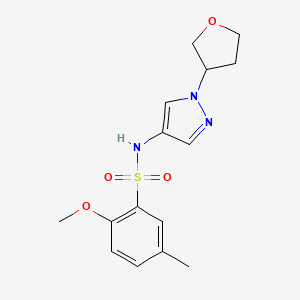
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)